molecular formula C26H26ClN3O B13841524 Hydroxymethyl Rupatadine

Hydroxymethyl Rupatadine

Cat. No.: B13841524
M. Wt: 432.0 g/mol
InChI Key: DVXXHYSDRVAFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxymethyl Rupatadine is a derivative of Rupatadine, a second-generation antihistamine and platelet-activating factor antagonist. Rupatadine is primarily used to treat allergic rhinitis and chronic urticaria. The addition of a hydroxymethyl group to Rupatadine can potentially enhance its pharmacological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxymethyl Rupatadine involves the hydroxymethylation of Rupatadine. This process typically includes the reaction of Rupatadine with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is usually maintained between 25°C to 50°C.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Hydroxymethyl Rupatadine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxymethyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of Rupatadine.

    Substitution: Formation of various substituted Rupatadine derivatives.

Scientific Research Applications

    Chemistry: Used as a model compound to study the effects of hydroxymethylation on pharmacological properties.

    Biology: Investigated for its potential effects on cellular pathways and receptor interactions.

    Medicine: Explored for its enhanced antihistamine and anti-inflammatory properties compared to Rupatadine.

    Industry: Potential use in the development of new therapeutic agents and formulations.

Mechanism of Action

Hydroxymethyl Rupatadine exerts its effects by blocking histamine H1 receptors and platelet-activating factor receptors. This dual antagonism helps reduce allergic symptoms such as nasal congestion, itching, and inflammation. The hydroxymethyl group may enhance the compound’s binding affinity and selectivity for these receptors, leading to improved efficacy.

Comparison with Similar Compounds

Similar Compounds

    Loratadine: Another second-generation antihistamine with similar H1 receptor antagonism.

    Desloratadine: A metabolite of Loratadine with enhanced potency.

    Cetirizine: A second-generation antihistamine with similar pharmacological properties.

Uniqueness

Hydroxymethyl Rupatadine is unique due to the presence of the hydroxymethyl group, which can enhance its pharmacological properties. This modification may lead to improved efficacy, reduced side effects, and better patient compliance compared to other similar compounds.

Properties

Molecular Formula

C26H26ClN3O

Molecular Weight

432.0 g/mol

IUPAC Name

[5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridin-3-yl]methanol

InChI

InChI=1S/C26H26ClN3O/c27-23-5-6-24-22(13-23)4-3-21-2-1-9-29-26(21)25(24)20-7-10-30(11-8-20)16-18-12-19(17-31)15-28-14-18/h1-2,5-6,9,12-15,31H,3-4,7-8,10-11,16-17H2

InChI Key

DVXXHYSDRVAFOY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)CC4=CC(=CN=C4)CO)C5=C1C=CC=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.